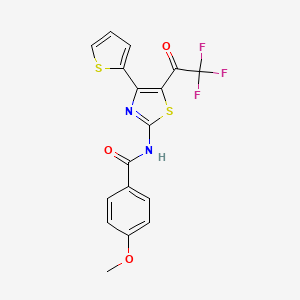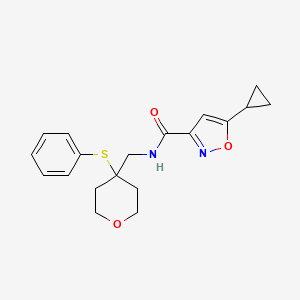![molecular formula C14H16ClN3 B2773800 4-[3-(4-Chlorophenyl)-1H-pyrazol-5-YL]piperidine CAS No. 156336-70-8](/img/structure/B2773800.png)
4-[3-(4-Chlorophenyl)-1H-pyrazol-5-YL]piperidine
描述
4-[3-(4-氯苯基)-1H-吡唑-5-基]哌啶是一种属于苯基吡唑类 的小型有机分子。 其化学式为C14H16ClN3 。 让我们来探讨它的各个方面:
作用机制
Target of Action
The primary target of 4-[3-(4-Chlorophenyl)-1H-pyrazol-5-YL]piperidine is Prothrombin . Prothrombin is a protein present in blood plasma that is converted into active thrombin during coagulation. Thrombin then converts fibrinogen, a blood plasma protein, into fibrin, which is essential for blood clot formation .
Mode of Action
准备方法
合成路线: 该化合物的合成制备涉及多个步骤。 虽然我没有关于具体合成路线的详细信息,但它可能包括环化、取代和哌啶环形成等反应。
工业生产: 4-[3-(4-氯苯基)-1H-吡唑-5-基]哌啶的工业规模生产方法尚未广泛报道。 研究实验室可能会为科学研究合成它。
化学反应分析
反应性: 该化合物可以发生多种反应,包括:
氧化: 氧化过程可能会改变吡唑或哌啶部分。
还原: 还原反应可能会影响氯苯基或吡唑环。
取代: 苯基或吡唑环上的取代基可能会被取代。
氧化: 在适当条件下使用高锰酸钾 (KMnO) 或过氧化氢 (HO) 等试剂。
还原: 硼氢化钠 (NaBH) 或氢化铝锂 (LiAlH)。
取代: 卤化试剂(例如,溴、氯)或亲核取代试剂(例如,叠氮化钠)。
主要产物: 形成的具体产物取决于反应条件。 潜在的产物包括具有修饰的苯基或吡唑基团的衍生物。
科学研究应用
4-[3-(4-氯苯基)-1H-吡唑-5-基]哌啶在以下方面有应用:
药物化学: 研究人员正在探索其作为治疗剂的潜力。
神经科学: 它可能会与神经递质系统相互作用。
化学生物学: 研究它对细胞过程的影响。
5. 作用机理
确切的机制仍然难以捉摸,但它可能涉及与分子靶标的相互作用。 例如,它可以调节与神经传递或细胞信号通路相关的受体或酶。
相似化合物的比较
虽然我没有直接类似化合物的列表,但研究人员经常将其与具有类似结构特征的相关分子进行比较。 它的独特之处在于吡唑和哌啶部分的组合。
属性
IUPAC Name |
4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3/c15-12-3-1-10(2-4-12)13-9-14(18-17-13)11-5-7-16-8-6-11/h1-4,9,11,16H,5-8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELALLNTKKLQLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=NN2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156336-70-8 | |
| Record name | 4-(5-(4-Chlorophenyl)-1H-pyrazol-3-yl)piperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156336708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(5-(4-CHLOROPHENYL)-1H-PYRAZOL-3-YL)PIPERIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M2B2SQW0I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
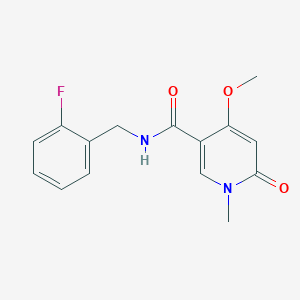
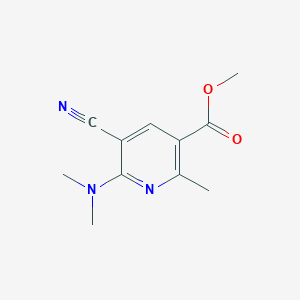

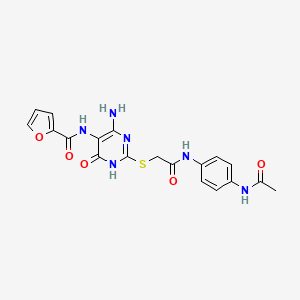
![N-Benzyl-3,6-dichloro-N-[(4-oxo-3H-quinazolin-2-YL)methyl]pyridine-2-carboxamide](/img/structure/B2773722.png)
![5-((4-ethoxyphenyl)carbamothioyl)-4-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2773723.png)
![2-ethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2773726.png)
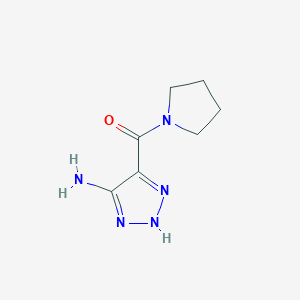
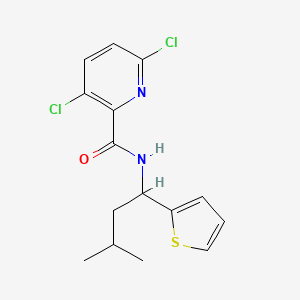
![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2773735.png)
![(5E)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B2773736.png)
![N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2773738.png)
